molecular formula C10H8BrFO3 B2882300 Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate CAS No. 2253108-16-4

Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2882300
CAS No.: 2253108-16-4
M. Wt: 275.073
InChI Key: HQOWHSGDCLLDTB-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a synthetic organic compound belonging to the benzofuran family. . This particular compound features a bromine atom at the 7-position, a fluorine atom at the 4-position, and a methyl ester group at the 5-position of the benzofuran ring.

Scientific Research Applications

Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate” is not mentioned in the search results, benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area is needed to fully utilize its therapeutic potential for the treatment of microbial diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl 7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-14-10(13)6-4-7(11)9-5(8(6)12)2-3-15-9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOWHSGDCLLDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1F)CCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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